5-Indanol 5-Indanol Indan-5-ol is a member of the class of phenols that is indan which has been hydroxylated at position 5. It is a member of phenols and a member of indanes.
Brand Name: Vulcanchem
CAS No.: 1470-94-6
VCID: VC21075243
InChI: InChI=1S/C9H10O/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6,10H,1-3H2
SMILES: C1CC2=C(C1)C=C(C=C2)O
Molecular Formula: C9H10O
Molecular Weight: 134.17 g/mol

5-Indanol

CAS No.: 1470-94-6

Cat. No.: VC21075243

Molecular Formula: C9H10O

Molecular Weight: 134.17 g/mol

* For research use only. Not for human or veterinary use.

5-Indanol - 1470-94-6

Specification

CAS No. 1470-94-6
Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
IUPAC Name 2,3-dihydro-1H-inden-5-ol
Standard InChI InChI=1S/C9H10O/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6,10H,1-3H2
Standard InChI Key PEHSSTUGJUBZBI-UHFFFAOYSA-N
SMILES C1CC2=C(C1)C=C(C=C2)O
Canonical SMILES C1CC2=C(C1)C=C(C=C2)O
Boiling Point 253.0 °C
Melting Point 58.0 °C

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

5-Indanol, also known as 2,3-dihydro-1H-inden-5-ol or 5-hydroxyindan, is an aromatic organic compound belonging to the indanol class of compounds . It features a hydroxyl group (-OH) attached to the fifth carbon of the indane ring system, creating a structure with both aromatic and alicyclic properties .

Structural Parameters

The compound has a molecular formula of C9H10O with a molecular weight of 134.18 g/mol . Its structure can be represented by various notations as shown in Table 1.

Table 1: Structural Identifiers of 5-Indanol

ParameterValue
IUPAC Name2,3-dihydro-1H-inden-5-ol
CAS Registry Number1470-94-6
Molecular FormulaC9H10O
Molecular Weight134.18 g/mol
SMILESOc1ccc2CCCc2c1
InChIInChI=1S/C9H10O/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6,10H,1-3H2
InChIKeyPEHSSTUGJUBZBI-UHFFFAOYSA-N

Physical and Chemical Properties

Physical Characteristics

5-Indanol exists as a solid at room temperature with distinct thermal properties that are important for its handling and processing . These properties are summarized in Table 2.

Table 2: Physical Properties of 5-Indanol

PropertyValue
Physical StateSolid
Melting Point53°C
Boiling Point253°C
AppearanceCrystalline solid

Spectroscopic Properties

The compound exhibits characteristic spectroscopic properties that help in its identification and purity assessment. According to research on its inclusion complexes, 5-Indanol shows specific ultraviolet (UV) absorption patterns that shift in the presence of complexing agents like β-cyclodextrin .

Collision Cross Section Data

Advanced mass spectrometry studies have provided predicted collision cross-section (CCS) values for various adducts of 5-Indanol, which are valuable for analytical identification .

Table 3: Predicted Collision Cross Section Values for 5-Indanol Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺135.08045125.4
[M+Na]⁺157.06239137.8
[M+NH₄]⁺152.10699135.8
[M+K]⁺173.03633132.7
[M-H]⁻133.06589128.0
[M+Na-2H]⁻155.04784131.7
[M]⁺134.07262127.8
[M]⁻134.07372127.8

Synthesis Methods

Traditional Synthetic Approaches

Multiple synthetic routes have been developed for 5-Indanol production, with varying complexity and efficiency. One traditional approach involves the condensation of 2-formyl-cyclopentanone and acetone catalyzed by a base, requiring an extended reaction time of 21 days .

Industrial Production Methods

Industrial synthesis typically relies on indan and indan derivatives as starting materials . One significant industrial method involves the fusion of indan-5-sulfonic acid potassium salt, followed by diazotization of 5-amino-indan and subsequent processing of the diazonium salt .

Modern Synthetic Routes

Recent advancements include more efficient synthesis methods with higher yields. Research by Főti and Palinkás highlighted alternative approaches to 5-Indanol synthesis that are more suitable for industrial applications . These methods offer advantages over traditional routes in terms of reaction time and yield efficiency.

Table 4: Comparison of 5-Indanol Synthesis Methods

MethodStarting MaterialReaction TimeNotes
Base-catalyzed Condensation2-formyl-cyclopentanone & Acetone21 daysLonger process with variable yields
Potassium Hydroxide FusionIndan derivativesShorterIndustrial process without high pressure requirements
Ethyl-cyclopentilidene-acetate RouteEthyl-cyclopentilidene-acetateVariableMore complex methodology

Chemical Reactivity and Transformations

Key Functional Group Reactivity

The hydroxyl group in 5-Indanol serves as a reactive site for various chemical transformations. A significant reaction is esterification, which has been documented in the synthesis of derivatives such as 5-Indanyl Methacrylate .

Esterification Reactions

The synthesis of 5-Indanyl Methacrylate (5-IMA) demonstrates the compound's capacity to undergo esterification reactions. This process involves reacting 5-Indanol with methacryloyl chloride in the presence of trimethylamine at controlled temperatures (0-5°C) .

The reaction proceeds as follows:

  • 5-Indanol reacts with methacryloyl chloride

  • The reaction mixture is washed to remove quaternary ammonium salts

  • Unreacted 5-indanol is removed by washing with sodium hydroxide solution

  • The resulting 5-Indanyl Methacrylate can be recovered and purified

Applications and Biological Activities

Pharmaceutical Applications

Derivatives of 5-Indanol have demonstrated significant potential in pharmaceutical applications. Research indicates that certain indanol derivatives exhibit varied biological activities that make them valuable in drug development .

Agricultural Applications

Compounds derived from 5-Indanol are widely applied in plant protection due to their fungicidal and insecticidal properties . These applications leverage the unique structural features of 5-Indanol to create effective agricultural protectants.

Biological Activity Spectrum

The biological activity profile of 5-Indanol derivatives is diverse and significant, as summarized in Table 5.

Table 5: Biological Activities of 5-Indanol Derivatives

Activity TypeDescriptionApplication Area
FungicidalActive against various fungal pathogensAgriculture, Pharmaceutical
BacteriostaticInhibits bacterial growthMedical, Pharmaceutical
InsecticidalEffective against various insect pestsAgriculture, Pest control

Advanced Studies and Complexation

Inclusion Complex Formation

Research has investigated the formation of inclusion complexes between 5-Indanol and β-cyclodextrin (β-CD) . These complexes have been studied using various analytical techniques including ultraviolet (UV) spectroscopy and cyclic voltammetry (CV).

Spectral and Electrochemical Characteristics

Studies on the 5-Indanol:β-CD complex have revealed interesting spectral shifts and electrochemical properties. UV spectroscopy shows a red shift in λmax and enhanced absorption in β-CD medium, suggesting that the cyclopentene ring of 5-Indanol is positioned inside the β-CD cavity while the hydroxyl-containing benzene ring remains in the upper part of the cavity .

Thermodynamic Parameters

The inclusion process between 5-Indanol and β-cyclodextrin has been characterized through thermodynamic parameters, indicating that the formation of the complex is both exergonic and spontaneous . These parameters include Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) changes associated with the inclusion process.

Structural Confirmation

The structure of the 5-Indanol:β-CD complex has been confirmed through multiple analytical techniques, including:

  • Fourier Transform Infrared Spectroscopy (FTIR)

  • Nuclear Magnetic Resonance (NMR)

  • X-ray Diffraction (XRD)

  • Scanning Electron Microscopy (SEM)

Additionally, molecular docking studies have provided computational support for the experimentally determined structure of the inclusion complex .

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